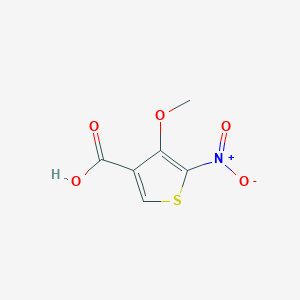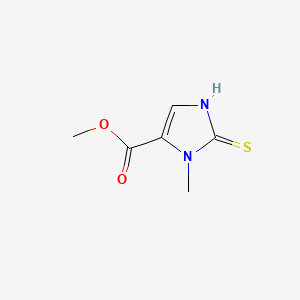
2-氯-N-乙基-6-氟苯甲胺
描述
2-Chloro-N-ethyl-6-fluorobenzenemethanamine is a chemical compound with the molecular formula C9H11ClFN. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a chloro group, an ethyl group, and a fluorine atom attached to a benzene ring, making it a versatile molecule for various chemical reactions .
科学研究应用
2-Chloro-N-ethyl-6-fluorobenzenemethanamine has several scientific research applications, including:
作用机制
Pharmacokinetics
It’s known that metabolic reactions in animals include reduction of the nitro groups, acetylation of the amino groups, and hydroxylation of the phenyl ring . These processes can impact the bioavailability of the compound.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Chloro-N-ethyl-6-fluorobenzenemethanamine. For instance, the compound is strongly adsorbed and therefore immobile in soil; its degradation is by photolysis . It’s also hydrolytically stable between pH 5 and pH 9 . These environmental conditions can affect the compound’s action and stability.
生化分析
Biochemical Properties
2-Chloro-N-ethyl-6-fluorobenzenemethanamine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, 2-Chloro-N-ethyl-6-fluorobenzenemethanamine can bind to certain receptor proteins, influencing their activity and downstream signaling pathways .
Cellular Effects
The effects of 2-Chloro-N-ethyl-6-fluorobenzenemethanamine on various cell types and cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs). This compound can modulate gene expression by affecting transcription factors and other regulatory proteins. Furthermore, 2-Chloro-N-ethyl-6-fluorobenzenemethanamine impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux .
Molecular Mechanism
At the molecular level, 2-Chloro-N-ethyl-6-fluorobenzenemethanamine exerts its effects through several mechanisms. It can bind to specific sites on enzymes and proteins, leading to conformational changes that either enhance or inhibit their activity. For example, its interaction with cytochrome P450 enzymes can result in the formation of reactive intermediates that further interact with other biomolecules. Additionally, 2-Chloro-N-ethyl-6-fluorobenzenemethanamine can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-N-ethyl-6-fluorobenzenemethanamine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 2-Chloro-N-ethyl-6-fluorobenzenemethanamine is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-Chloro-N-ethyl-6-fluorobenzenemethanamine vary with different dosages in animal models. At lower doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity and other adverse outcomes. Threshold effects have been observed, where a certain dosage level triggers significant changes in cellular and physiological functions. Toxic effects at high doses include liver and kidney damage, as well as disruptions in normal metabolic processes .
Metabolic Pathways
2-Chloro-N-ethyl-6-fluorobenzenemethanamine is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes. These enzymes facilitate the oxidation and reduction reactions that convert the compound into various metabolites. The interaction with cofactors such as NADPH is essential for these metabolic processes. The compound’s influence on metabolic flux can lead to changes in the levels of key metabolites, affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 2-Chloro-N-ethyl-6-fluorobenzenemethanamine is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its efficacy and potential toxicity, as certain tissues may be more susceptible to its effects .
Subcellular Localization
The subcellular localization of 2-Chloro-N-ethyl-6-fluorobenzenemethanamine is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects. For example, localization to the mitochondria can impact cellular respiration and energy production, while localization to the nucleus can influence gene expression and DNA replication .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-ethyl-6-fluorobenzenemethanamine typically involves the chlorination of 2-chloro-6-fluorotoluene, followed by a series of reactions to introduce the ethylamine group. One common method includes the following steps:
Chlorination: 2-chloro-6-fluorotoluene is chlorinated under illumination to produce 2-chloro-6-fluorobenzyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
化学反应分析
Types of Reactions
2-Chloro-N-ethyl-6-fluorobenzenemethanamine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents like chromyl chloride can be used to oxidize the compound.
Reduction: Reducing agents such as sodium borohydride can be employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound .
相似化合物的比较
Similar Compounds
2-Chloro-6-fluorobenzylamine: Similar structure but lacks the ethyl group.
Flumetralin: Contains additional nitro and trifluoromethyl groups, used as a plant growth regulator.
Uniqueness
2-Chloro-N-ethyl-6-fluorobenzenemethanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
IUPAC Name |
N-[(2-chloro-6-fluorophenyl)methyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClFN/c1-2-12-6-7-8(10)4-3-5-9(7)11/h3-5,12H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYMQEQZDCJUWPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=C(C=CC=C1Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10978741 | |
| Record name | N-[(2-Chloro-6-fluorophenyl)methyl]ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10978741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62924-59-8 | |
| Record name | Benzenemethanamine, 2-chloro-N-ethyl-6-fluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062924598 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[(2-Chloro-6-fluorophenyl)methyl]ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10978741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 62924-59-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4'-Bromo[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1305175.png)





![6-(Tert-butylsulfonyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1305184.png)
![1-[5-(4-Methoxy-phenylsulfanyl)-4-nitro-thiophen-2-yl]-ethanone](/img/structure/B1305187.png)
![5-[1-Methyl-3-(trifluoromethyl)pyrazol-5-yl]-thiophene-2-sulfonamide](/img/structure/B1305189.png)


![ethyl N-[cyano({2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene})carbonyl]carbamate](/img/structure/B1305198.png)

